4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 318258-17-2
VCID: VC4345590
InChI: InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14)
SMILES: C1CC2=C(C1)NC(=S)N=C2C(F)(F)F
Molecular Formula: C8H7F3N2S
Molecular Weight: 220.21

4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol

CAS No.: 318258-17-2

Cat. No.: VC4345590

Molecular Formula: C8H7F3N2S

Molecular Weight: 220.21

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol - 318258-17-2

Specification

CAS No. 318258-17-2
Molecular Formula C8H7F3N2S
Molecular Weight 220.21
IUPAC Name 4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione
Standard InChI InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14)
Standard InChI Key QPZKWIMLSJCINM-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC(=S)N=C2C(F)(F)F

Introduction

4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol is a heterocyclic organic compound with a fused cyclopentane-pyrimidine core functionalized with a trifluoromethyl group at position 4 and a thiol (-SH) group at position 2. This compound has garnered interest in medicinal and synthetic chemistry due to its structural features and potential reactivity. Below is a detailed analysis of its properties, reactivity, and research context.

Chemical Reactivity

The thiol and trifluoromethyl groups dominate the compound’s reactivity:

Reaction TypeDescriptionExample Reagents
Nucleophilic substitutionThiol (-SH) acts as a nucleophile, reacting with alkyl halides or electrophiles to form sulfides .Methyl iodide, benzyl bromide
OxidationThiol oxidizes to disulfides (-S-S-) under mild conditions .H₂O₂, I₂
Metal complexationSulfur coordinates with transition metals (e.g., Pt, Pd), forming stable complexes .PtCl₂, Pd(OAc)₂
CondensationReacts with aldehydes/ketones to form thiazole derivatives .Acetophenone, formaldehyde

Research Findings and Comparative Analysis

Biological activity of analogs:

  • Pyrimidine-thiol derivatives demonstrate antimicrobial activity against Gram-positive bacteria.

  • Trifluoromethyl groups enhance metabolic stability in drug candidates by resisting oxidative degradation.

Structural comparisons:

CompoundKey DifferencesBioactivity Notes
4-(Chlorophenyl)-8-(trifluoromethyl) analog Chlorophenyl vs. thiol groupHigher logP (4.99 vs. ~3.5)
Pyrimidine-2-thiol Lacks cyclopentane and -CF₃Broader reactivity

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